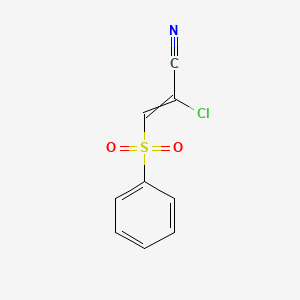
2-Chloro-3-(phenylsulphonyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(phenylsulphonyl)acrylonitrile is an organic compound with the molecular formula C9H6ClNO2S. It is known for its unique chemical structure, which includes a chloro group, a phenylsulphonyl group, and an acrylonitrile moiety. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(phenylsulphonyl)acrylonitrile typically involves the reaction of 2-chloroacrylonitrile with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(phenylsulphonyl)acrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Addition Reactions: The acrylonitrile moiety can participate in addition reactions with various reagents.
Oxidation and Reduction: The phenylsulphonyl group can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Reagents such as hydrogen halides and organometallic compounds are used.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with hydrogen halides can produce halogenated compounds .
Applications De Recherche Scientifique
2-Chloro-3-(phenylsulphonyl)acrylonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(phenylsulphonyl)acrylonitrile involves its interaction with specific molecular targets. The chloro and phenylsulphonyl groups play a crucial role in its reactivity and interactions with other molecules. The acrylonitrile moiety allows for various addition and substitution reactions, making it a versatile compound in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroacrylonitrile: Lacks the phenylsulphonyl group, making it less reactive in certain reactions.
3-(Phenylsulphonyl)acrylonitrile: Lacks the chloro group, affecting its reactivity and applications.
2-Chloro-3-(methylsulphonyl)acrylonitrile: Has a methylsulphonyl group instead of a phenylsulphonyl group, leading to different chemical properties.
Uniqueness
2-Chloro-3-(phenylsulphonyl)acrylonitrile is unique due to the presence of both the chloro and phenylsulphonyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it valuable in research and industrial applications .
Propriétés
Numéro CAS |
60736-58-5 |
|---|---|
Formule moléculaire |
C9H6ClNO2S |
Poids moléculaire |
227.67 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-2-chloroprop-2-enenitrile |
InChI |
InChI=1S/C9H6ClNO2S/c10-8(6-11)7-14(12,13)9-4-2-1-3-5-9/h1-5,7H |
Clé InChI |
ZIZQOIFYBUUDKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C=C(C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


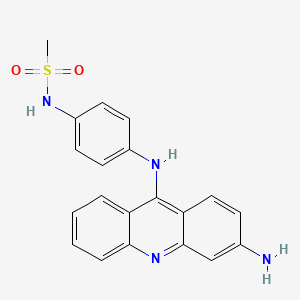
![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)

![Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13953172.png)
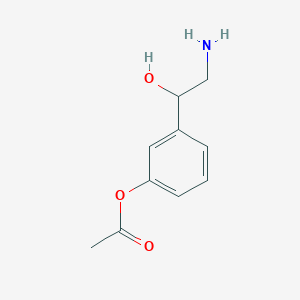
![4-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-1-phenyl-1-buten-2-yl]phenol](/img/structure/B13953185.png)
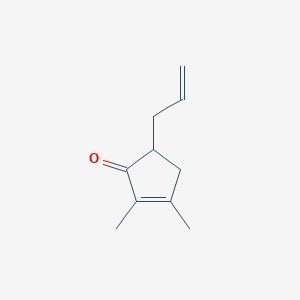
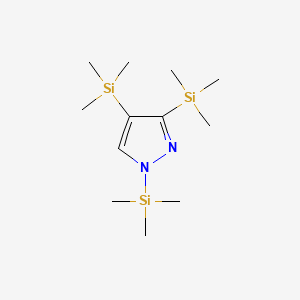
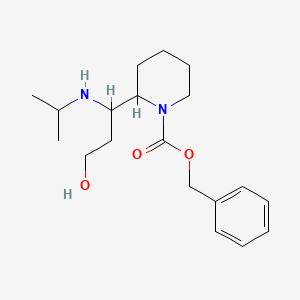
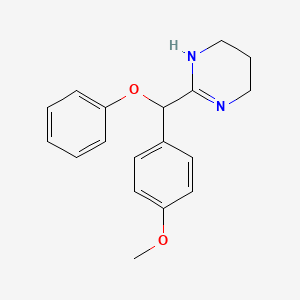
![Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13953203.png)


![3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13953225.png)
